Superior Enantioselectivity in Cyclopropanation of Electron-Deficient Alkenes vs. Rh2(S-PTAD)4
In a controlled head-to-head screen at 36 °C with methyl phenyldiazoacetate and methyl acrylate, Rh2(S-TCPTAD)4 achieved 84% ee, outperforming Rh2(S-PTAD)4 (74% ee), Rh2(S-NTTL)4 (24% ee), and Rh2(S-PTTL)4 (27% ee) [1]. The diastereoselectivity was uniformly >97:3 dr across all catalysts, isolating enantioselectivity as the primary point of differentiation. The 10 percentage-point ee advantage over Rh2(S-PTAD)4 translates to an enantiomeric ratio improvement from 87:13 to 92:8.
| Evidence Dimension | Enantioselectivity (% ee) in cyclopropanation |
|---|---|
| Target Compound Data | 84% ee |
| Comparator Or Baseline | Rh2(S-PTAD)4: 74% ee; Rh2(S-NTTL)4: 24% ee; Rh2(S-PTTL)4: 27% ee |
| Quantified Difference | +10% ee over Rh2(S-PTAD)4; +60% ee over Rh2(S-NTTL)4 |
| Conditions | Methyl phenyldiazoacetate + methyl acrylate, 36 °C, CH2Cl2, 1 mol% catalyst |
Why This Matters
A 10% ee advantage in asymmetric synthesis can determine whether a pharmaceutical intermediate meets ICH Q11 enantiomeric purity thresholds, making Rh2(S-TCPTAD)4 the preferred catalyst when 80%+ ee is the minimum acceptance criterion.
- [1] Wang, H.; Guptill, D. M.; Alvarez, A.; Musaev, D. G.; Davies, H. M. L. Rhodium-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Alkenes. Chem. Sci. 2013, 4 (7), 2844–2850. Table 1, entries 5 (S-PTAD) vs. 8 (S-TCPTAD). View Source
